molecular formula C12H10FNO3 B2953721 2-(6-fluoro-2-methyl-4-oxo-1,4-dihydroquinolin-1-yl)acetic acid CAS No. 1083197-20-9

2-(6-fluoro-2-methyl-4-oxo-1,4-dihydroquinolin-1-yl)acetic acid

Cat. No.: B2953721
CAS No.: 1083197-20-9
M. Wt: 235.214
InChI Key: CWXCGAJMSYIFLG-UHFFFAOYSA-N
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Description

2-(6-fluoro-2-methyl-4-oxo-1,4-dihydroquinolin-1-yl)acetic acid is a synthetic organic compound belonging to the quinolone family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-fluoro-2-methyl-4-oxo-1,4-dihydroquinolin-1-yl)acetic acid typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 6-fluoro-2-methylquinoline.

    Oxidation: The methyl group is oxidized to form the corresponding carboxylic acid.

    Cyclization: The quinoline ring is formed through cyclization reactions involving appropriate reagents and conditions.

    Acetylation: The final step involves the acetylation of the quinoline derivative to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

2-(6-fluoro-2-methyl-4-oxo-1,4-dihydroquinolin-1-yl)acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the quinoline ring.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.

    Substitution: Halogenation using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

Major Products

The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can be further utilized in different applications.

Scientific Research Applications

2-(6-fluoro-2-methyl-4-oxo-1,4-dihydroquinolin-1-yl)acetic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: Investigated for its potential antibacterial properties and interactions with biological targets.

    Medicine: Explored for its potential use in developing new antibacterial agents.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Comparison with Similar Compounds

Similar Compounds

    Ciprofloxacin: A well-known fluoroquinolone with similar antibacterial properties.

    Norfloxacin: Another fluoroquinolone used to treat bacterial infections.

    Ofloxacin: A fluoroquinolone with a broad spectrum of activity against various bacteria.

Uniqueness

2-(6-fluoro-2-methyl-4-oxo-1,4-dihydroquinolin-1-yl)acetic acid is unique due to its specific structural modifications, which may confer distinct biological activities and improved pharmacokinetic properties compared to other fluoroquinolones.

Properties

IUPAC Name

2-(6-fluoro-2-methyl-4-oxoquinolin-1-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10FNO3/c1-7-4-11(15)9-5-8(13)2-3-10(9)14(7)6-12(16)17/h2-5H,6H2,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWXCGAJMSYIFLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)C2=C(N1CC(=O)O)C=CC(=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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